4-Bromo-3-methylbenzo[d]isoxazole
Description
Contextualization within the Benzo[d]isoxazole Scaffold Landscape
The benzo[d]isoxazole ring system, also known as 1,2-benzisoxazole, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its presence in a multitude of biologically active compounds that span a wide array of therapeutic areas. nih.govresearchgate.net The adaptable binding characteristics of the benzo[d]isoxazole template allow it to interact strongly and specifically with various biological targets. researchgate.net
The significance of this scaffold is underscored by its incorporation into several FDA-approved drugs. Notable examples include the antiepileptic drug Zonisamide and the antipsychotic medications Risperidone and Paliperidone, all of which are 3-substituted benzo[d]isoxazoles. researchgate.netmdpi.com
Beyond its direct use in pharmaceuticals, the benzo[d]isoxazole scaffold serves as a critical building block in drug development and synthetic chemistry. nih.govresearchgate.net Its derivatives have demonstrated an impressive range of biological activities, as detailed in the table below.
| Biological Activity | Therapeutic Area |
| Antimicrobial nih.govresearchgate.net | Infectious Diseases |
| Anticancer nih.govresearchgate.net | Oncology |
| Anti-inflammatory nih.govresearchgate.net | Inflammation |
| Anticonvulsant nih.govresearchgate.netmdpi.com | Neurology |
| Antipsychotic nih.govresearchgate.netmdpi.com | Psychiatry |
| Antitubercular nih.govresearchgate.netmdpi.com | Infectious Diseases |
| Analgesic nih.gov | Pain Management |
| Antidiabetic nih.gov | Endocrinology |
| Table 2: Reported Biological Activities of Benzo[d]isoxazole Derivatives |
The consistent discovery of potent biological activity in compounds containing this framework ensures that the benzo[d]isoxazole scaffold will continue to be a prominent candidate in drug discovery research. researchgate.net
Significance of Bromine and Methyl Substituents in Benzo[d]isoxazole Systems
The specific chemical and biological properties of 4-Bromo-3-methylbenzo[d]isoxazole are heavily influenced by its bromine and methyl substituents. The nature and position of such groups on a heterocyclic core are fundamental principles in drug design and synthetic strategy.
The Role of the Bromine Substituent:
The introduction of a bromine atom into a molecular structure is a common strategy in medicinal chemistry to modulate a compound's properties. ump.edu.pl Halogenation, and specifically bromination, can lead to several advantageous changes:
Enhanced Efficacy and Stability: Bromine-containing medications often exhibit improved effectiveness and a longer shelf life. tethyschemical.com
Increased Lipophilicity: The addition of bromine can increase a molecule's fat-solubility, which can affect its absorption, distribution, and reactivity. researchgate.net
Altered Biological Activity: Bromine can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to biological targets like enzymes or receptors. ump.edu.pl This can lead to the discovery of new biological activities; for instance, the bromination of a crude plant extract led to the identification of an acetylcholinesterase inhibitor. nih.govresearchgate.net
In the context of benzo[d]isoxazoles, brominated derivatives are important synthetic intermediates. For example, ethyl 2-(4-bromo-2-(N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)sulfamoyl)phenoxy)acetate is a key intermediate in the synthesis of novel inhibitors for the BRD4 bromodomain, a target in cancer therapy. ias.ac.in The synthesis of various brominated 3-methylbenzo[d]isoxazole (B15219) isomers, such as 5-Bromo-3-methylbenzo[d]isoxazole and 6-Bromo-3-methylbenzo[d]isoxazole, has been reported, highlighting the accessibility of these substituted scaffolds for further chemical exploration. clockss.org
The Role of the Methyl Substituent:
The methyl group, while seemingly simple, is a crucial functional group for imparting structural diversity in heterocyclic chemistry. acs.orgresearchgate.net Its presence can significantly affect a molecule's physical and biological characteristics:
Influence on Physicochemical Properties: A methyl group can alter a compound's solubility, stability, and steric profile. ontosight.ai
Modulation of Biological Interactions: The size and lipophilicity of a methyl group can fine-tune the interaction of a molecule with its biological target. ontosight.ai
Synthetic Handle: Methyl groups on heterocyclic rings can be chemically modified to introduce a wide variety of other functional groups, serving as a starting point for creating structural analogs. acs.orgresearchgate.net
In one study on benzo[d]isoxazole-4,7-diones, researchers found that the methyl groups at positions 5 and 6 were not essential for the compounds' ability to inhibit mycobacterial mistranslation. biorxiv.org In fact, replacing these methyl groups with chlorine or an aromatic ring led to improved bioactivity, demonstrating how modifying methyl substitution can be a key strategy in optimizing lead compounds. biorxiv.org The synthesis of numerous 3-methylbenzo[d]isoxazole derivatives is well-documented, indicating the importance of this specific substitution pattern as a foundation for building a diverse range of molecules. clockss.org
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTPZDBIOWXAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Methylbenzo D Isoxazole and Its Analogues
Direct Synthesis Strategies for the Benzo[d]isoxazole Core
The formation of the benzo[d]isoxazole ring system is a critical step, and several direct synthetic strategies have been developed to achieve this. These methods often involve the formation of either the C–O or the N–O bond as the final ring-closing step. chim.it
Cyclization reactions are fundamental to forming the benzo[d]isoxazole core. Traditional approaches often start from ortho-substituted aryl oximes or o-hydroxyaryl oximes. chim.it The construction of the five-membered ring can be achieved through either C–O bond formation, typically under basic conditions with o-substituted aryl oximes, or N–O bond formation from o-hydroxyaryl oximes or imines. chim.it
A variety of cyclization methods have been reported:
[3+2] Cycloaddition: One-pot [3+2] cycloaddition reactions, for instance, using nitrile oxides and benzoquinone intermediates mediated by iodine(III), can yield benzo[d]isoxazole derivatives. acs.org This method is advantageous for creating substituted benzo[d]isoxazoles that are difficult to obtain through classical routes. acs.org
Palladium-Catalyzed Cyclization: Pd-catalyzed intramolecular C–N and C–O bond formations provide an efficient route to 3-substituted benzoisoxazoles under mild conditions, accommodating a wide range of functional groups. researchgate.net
Condensation Reactions: The synthesis of benzo[d]isoxazole-3-carboxylic acid derivatives can be achieved through a multi-step process that includes a key ring-forming condensation step. nih.gov Similarly, the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is another pathway to isoxazole (B147169) rings. nanobioletters.com
The table below summarizes various cyclization strategies for the benzo[d]isoxazole core.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Bond Formed in Cyclization | Reference |
| [3+2] Cycloaddition | Nitrile Oxides, Benzoquinones | Iodobenzene diacetate | C-C, C-O | acs.org |
| Intramolecular Cyclization | o-Hydroxyaryl Oximes | CuI, DMEDA | N-O | chim.it |
| Intramolecular Cyclization | o-Substituted Aryl Oximes | Base | C-O | chim.it |
| Pd-Catalyzed Cyclization | Aryl Halides with Oximes | Palladium Catalyst | C-O | researchgate.net |
| Ring-Forming Condensation | Salicylates | NaH, Diglyme | C-O | nih.gov |
The specific substitution pattern of 4-Bromo-3-methylbenzo[d]isoxazole requires precise control over the introduction of the bromine and methyl groups.
The methyl group at the C-3 position is often incorporated by starting with a precursor that already contains an acetyl group or its equivalent at the ortho-position of the aromatic ring, which then becomes the C-3 position of the benzo[d]isoxazole.
The bromine atom at the C-4 position can be introduced through electrophilic bromination of a pre-formed benzo[d]isoxazole ring or a suitable precursor. A reported method for the synthesis of 4-bromo-5-methoxy-3-phenylisoxazole involves the bromination of 5-methoxy-3-phenylisoxazole (B102502) using N-bromosuccinimide (NBS) in acetic acid. rsc.org This suggests that direct bromination at the 4-position of a 3-methylbenzo[d]isoxazole (B15219) is a feasible strategy. The reaction conditions for such a bromination are detailed in the table below.
| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 5-Methoxy-3-phenylisoxazole | N-Bromosuccinimide (NBS) | Acetic Acid | 75 °C, 40 min | 4-Bromo-5-methoxy-3-phenylisoxazole | 86% | rsc.org |
The position of the bromine substituent significantly influences the chemical properties of the molecule due to steric and electronic effects.
Precursor Chemistry and Intermediate Derivatization for Benzo[d]isoxazoles
The synthesis of complex benzo[d]isoxazoles can also be achieved through the derivatization of functionalized precursors. This approach allows for the late-stage introduction of various substituents.
3-(Bromomethyl)benzo[d]isoxazole is a key intermediate for the synthesis of various 3-substituted benzo[d]isoxazoles. This compound is not typically commercially available and its synthesis is a crucial first step. google.com One synthetic route involves the treatment of hydroxycoumarin with hydroxylamine to form benzo[d]isoxazol-3-yl-acetic acid, followed by alpha-bromination and decarboxylation. google.com
Once obtained, the bromomethyl group can be readily displaced by nucleophiles. For example, it can be sulfonated with sodium sulfite (B76179) to produce benzo[d]isoxazol-3-yl-methanesulfonic acid, an intermediate in the synthesis of the antiepileptic drug Zonisamide. google.com Furthermore, it can react with sodium bisulfite, followed by chlorination and amination, to yield 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.gov
Halogenated benzo[d]isoxazoles are important precursors for further functionalization, often through cross-coupling reactions. The synthesis of these precursors can be achieved by using halogenated starting materials or by direct halogenation of the benzo[d]isoxazole scaffold.
For instance, the synthesis of 5-Bromo-3-bromomethyl-benzo[d]isoxazole can be accomplished through the bromination of benzo[d]isoxazole derivatives using reagents like bromine or N-bromosuccinimide. smolecule.com The synthesis of ethyl 2-(4-bromo-2-(chlorosulfonyl)phenoxy)acetate, a precursor for more complex benzo[d]isoxazole derivatives, starts from 4-bromophenol. ias.ac.in These halogenated intermediates serve as versatile handles for introducing further chemical diversity.
Advanced Synthetic Protocols for Isoxazole Systems
The field of isoxazole synthesis is continually evolving, with the development of more efficient and environmentally friendly methods. These advanced protocols can often be adapted for the synthesis of benzo[d]isoxazole derivatives.
Metal-Free Synthesis: To avoid issues associated with metal catalysts, such as cost and toxicity, metal-free synthetic routes are being developed. These often rely on [3+2] cycloaddition reactions. nih.gov
Ultrasonic Irradiation: Sonochemistry has emerged as a green and effective technique for synthesizing isoxazole-based molecules. elifesciences.orgpreprints.org Ultrasound can accelerate reaction rates, improve yields, and reduce the need for harsh conditions and toxic solvents. elifesciences.orgpreprints.org For example, a one-pot cascade reaction for isoxazole synthesis has been successfully carried out under ultrasonic irradiation. nih.gov
Electrophilic Cyclization: Highly substituted isoxazoles can be synthesized via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of reagents like iodine monochloride (ICl). This method produces 4-iodoisoxazoles which can be further functionalized using palladium-catalyzed reactions. nih.gov
Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for building molecular complexity in a single step. Protocols for the synthesis of isoxazole-5(4H)-one derivatives from aldehydes, ethyl acetoacetate, and hydroxylamine under catalyst-free conditions have been reported. researchgate.net
These advanced methods offer significant advantages in terms of efficiency, atom economy, and environmental impact, paving the way for the sustainable production of complex isoxazole-containing molecules. elifesciences.orgresearchgate.net
1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis
The 1,3-dipolar cycloaddition is a cornerstone for the synthesis of five-membered heterocyclic rings, including isoxazoles. researchgate.net This reaction typically involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne or an alkene, to yield an isoxazole or isoxazoline, respectively. researchgate.netnih.gov
The most widely reported method for synthesizing isoxazole derivatives is the reaction between a nitrile oxide and an alkyne. nih.gov Nitrile oxides are often unstable and are typically generated in situ from the corresponding aldoximes using oxidizing agents or from hydroximoyl chlorides via dehydrohalogenation. nih.govnih.gov The reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. nih.gov
Numerous strategies have been developed to facilitate this reaction under various conditions. For instance, metal-free, microwave-assisted 1,3-dipolar cycloadditions have been successfully employed. nih.gov Organo-N-heterocyclic carbenes (NHCs) have also been used to catalyze the cycloaddition of nitrile oxides with alkynes, providing a regioselective route to 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. rsc.org In this approach, a base like triethylamine (B128534) (Et₃N) can be used to generate both the NHC catalyst and the nitrile oxide in situ. rsc.org
Mechanochemical methods, such as ball-milling, offer a solvent-free alternative for the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, sometimes using a recyclable Cu/Al₂O₃ nanocomposite catalyst. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (E,Z)-2-chloro-2-(hydroxyimino)acetate | Phenylacetylene | Ball-milling, catalyst-free, 60 min | Ethyl 5-phenylisoxazole-3-carboxylate | 93% | nih.gov |
| Substituted Aldoximes | Alkenes | Oxone, H₂O, rt, 3 h | 3,5-Disubstituted isoxazoles | >65% | nih.gov |
| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al₂O₃, Ball-milling, 60 min | 3,5-Disubstituted isoxazoles | Moderate to Excellent | nih.gov |
| N-hydroxybenzimidoyl chlorides | N-substituted β-enamino carbonyl compounds | Ball-milling, catalyst-free | Trisubstituted isoxazoles | High | nih.gov |
One-Pot Multicomponent Approaches
One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple precursors in a single step, which minimizes waste and simplifies purification processes. bohrium.com Various MCRs have been developed for the synthesis of isoxazole derivatives.
A common and effective MCR for producing 3-methyl-4-(hetero)arylmethylene-isoxazole-5(4H)-ones involves the condensation of an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. bohrium.comtandfonline.com This reaction has been successfully carried out using a variety of catalysts under aqueous and environmentally friendly conditions. Catalysts such as guanidine (B92328) hydrochloride, pyruvic acid, ZSM-5, and even natural fruit juices have proven effective. ias.ac.inbohrium.comnih.govresearchgate.net The use of water as a solvent and biodegradable catalysts makes these methods align with the principles of green chemistry. ias.ac.in For example, using pyruvic acid as a catalyst in water, the reaction can proceed efficiently under either conventional heating or ultrasound irradiation to afford the desired isoxazol-5-one derivatives in good yields and with short reaction times. ias.ac.in
Table 2: Catalysts Used in One-Pot Synthesis of Isoxazol-5(4H)-one Derivatives
| Catalyst | Solvent | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Guanidine Hydrochloride | Water | Room Temperature | Energy-efficient, easy work-up, recyclable catalyst | bohrium.comtandfonline.com |
| Pyruvic Acid | Water | Conventional or Ultrasonic | Biodegradable catalyst, short reaction times | ias.ac.in |
| ZSM-5 | Solvent-free | - | Heterogeneous, reusable catalyst | researchgate.net |
| Cocos nucifera L. juice | Natural Juice | - | Eco-friendly, simple procedure | nih.gov |
| Sodium Silicate | Water | Room Temperature | Efficient, high yields | researchgate.net |
Metal-Free Synthetic Methodologies for Isoxazole Derivatives
While metal catalysts, particularly copper(I) and ruthenium(II), are frequently used in isoxazole synthesis, there is a growing emphasis on developing metal-free alternatives. researchgate.netrsc.org This shift is driven by the desire to avoid the drawbacks associated with metal catalysts, such as high cost, toxicity, and difficulties in removing metal residues from the final products. researchgate.netrsc.org
Metal-free approaches often rely on the same fundamental reactions, like the 1,3-dipolar cycloaddition, but utilize alternative activation methods. nih.gov Microwave-assisted organic synthesis (MAOS) is one such powerful technique. For example, the decarboxylative halogenation of isoxazole-4-carboxylic acids can be achieved efficiently using microwave irradiation in the absence of any metal catalyst. dntb.gov.uaresearchgate.net
Solid-phase synthesis is another metal-free strategy. Isoxazole derivatives have been synthesized on a Rink amide resin support, allowing for straightforward purification of the final products. researchgate.net Furthermore, the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), provides a metal-free pathway for the regioselective synthesis of substituted isoxazoles via cycloaddition reactions. rsc.org The oxidation of aldoximes to nitrile oxides using reagents like oxone in an aqueous medium is another example of a metal-free cycloaddition process. nih.gov A practical method for synthesizing isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been developed via intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (B80452) (TBN) under metal-free conditions, where TBN acts as both a radical initiator and the source of the N–O fragment. mdpi.com
Decarboxylative Halogenation Processes
Decarboxylative halogenation is a powerful transformation that replaces a carboxylic acid functional group with a halogen atom, releasing carbon dioxide. nih.govacs.org This method is particularly useful for installing halogens onto aromatic and heteroaromatic rings in positions that may be difficult to access through direct electrophilic halogenation. nih.govacs.org
A microwave-assisted, metal-free protocol has been specifically developed for the decarboxylative bromination and iodination of isoxazole-4-carboxylic acids. dntb.gov.uarsc.org This reaction utilizes N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) as the halogen source in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane. dntb.gov.uarsc.org This approach efficiently yields 4-haloisoxazoles. researchgate.net The reaction is also compatible with subsequent one-pot coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, further enhancing its synthetic utility. dntb.gov.ua It has been noted that substituents at the 3-position of the isoxazole ring can influence the outcome of the reaction. dntb.gov.ua
Table 3: Microwave-Assisted Decarboxylative Halogenation of Isoxazole-4-carboxylic Acids
| Substrate (Isoxazole-4-carboxylic acid) | Halogen Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-Diphenylisoxazole-4-carboxylic acid | NBS | K₃PO₄, 1,4-Dioxane, MW, 150 °C | 4-Bromo-3,5-diphenylisoxazole | 86% | researchgate.net |
| 3,5-Diphenylisoxazole-4-carboxylic acid | NIS | K₃PO₄, 1,4-Dioxane, MW, 150 °C | 4-Iodo-3,5-diphenylisoxazole | 91% | researchgate.net |
| 3-Methyl-5-phenylisoxazole-4-carboxylic acid | NBS | K₃PO₄, 1,4-Dioxane, MW, 150 °C | 4-Bromo-3-methyl-5-phenylisoxazole | 82% | dntb.gov.ua |
| 3-(4-Chlorophenyl)-5-phenylisoxazole-4-carboxylic acid | NBS | K₃PO₄, 1,4-Dioxane, MW, 150 °C | 4-Bromo-3-(4-chlorophenyl)-5-phenylisoxazole | 85% | dntb.gov.ua |
Chemical Reactivity and Reaction Mechanism Studies of 4 Bromo 3 Methylbenzo D Isoxazole
Substitution Reactions on the Benzo[d]isoxazole Nucleus
The benzo[d]isoxazole core of the molecule possesses distinct reactive sites that allow for selective functionalization. The primary locations for substitution are the bromine atom on the benzene (B151609) ring and the methyl group attached to the isoxazole (B147169) ring.
Reactivity at the Bromine Center
The bromine atom at the C4 position of the benzo[d]isoxazole nucleus behaves as a typical aryl bromide, making it an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on 4-bromo-3-methylbenzo[d]isoxazole are not extensively documented, its reactivity can be reliably inferred from studies on structurally similar bromo-substituted heterocycles.
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organoboron compound with an organohalide. The C4-bromo position is expected to readily participate in Suzuki-Miyaura coupling with various aryl- and vinyl-boronic acids or their esters. For analogous 4-bromo-substituted 6H-1,2-oxazines, Suzuki coupling with phenylboronic acid proceeds in high yield, demonstrating the feasibility of this transformation.
Sonogashira Coupling: This coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The C4-bromo position is a suitable substrate for Sonogashira coupling, enabling the introduction of alkynyl moieties. Studies on similar 4-bromo-substituted heterocycles and 4-iodoisoxazoles show that these reactions proceed efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed to minimize the undesirable side reaction of alkyne homocoupling.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. The C4-bromo position can be functionalized with a variety of primary and secondary amines through this palladium-catalyzed process. The reaction generally requires a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a base.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Aryl-3-methylbenzo[d]isoxazole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene or DMF | 4-Alkynyl-3-methylbenzo[d]isoxazole |
| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ / Ligand (e.g., SPhos) | NaOtBu | Toluene or Dioxane | 4-(R¹R²-amino)-3-methylbenzo[d]isoxazole |
Reactivity at the Methyl Group
The methyl group at the C3 position of the isoxazole ring is activated due to the electron-withdrawing nature of the adjacent C=N bond. This activation renders the methyl protons acidic enough to be removed by a strong base, generating a nucleophilic carbanion. This carbanion can then react with various electrophiles. While research on this compound is specific, extensive studies on 3,5-dimethylisoxazole (B1293586) provide a strong basis for predicting its reactivity.
Condensation Reactions: The activated methyl group can undergo condensation with carbonyl compounds, such as aldehydes and ketones. In the presence of a base like sodium amide, the generated carbanion attacks the carbonyl carbon, leading to a hydroxyalkyl-substituted isoxazole after workup. Subsequent dehydration can yield a styryl- or vinyl-substituted benzo[d]isoxazole.
Alkylation Reactions: The carbanion formed by deprotonation of the methyl group can also be alkylated with alkyl halides, providing a route to extend the carbon chain at the C3 position.
Regioselective Substitution Patterns
Further substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents. The fused benzo[d]isoxazole ring system generally deactivates the benzene ring towards electrophilic aromatic substitution due to the electron-withdrawing nature of the isoxazole moiety. The bromine atom is a deactivating, ortho-, para-director.
When considering electrophilic attack (e.g., nitration, halogenation), the positions on the benzene ring (C5, C6, C7) exhibit different levels of activation. The directing effects would be a complex interplay between the electron-withdrawing fused isoxazole ring and the ortho-, para-directing bromo group. In similar systems, electrophilic substitution such as nitration and halogenation has been observed. For instance, nitration of isoxazoles often requires strong conditions like fuming nitric acid in sulfuric acid. The precise regiochemical outcome for this compound would require specific experimental investigation, but substitution is anticipated to be challenging and likely to occur at the C6 or C7 positions, influenced by the directing power of the bromine atom.
Ring Transformations and Cleavage Reactions of the Isoxazole Moiety
A key feature of the isoxazole ring is the inherent weakness of the nitrogen-oxygen (N-O) bond. This bond is susceptible to cleavage under various conditions, particularly reductive ones, making the isoxazole ring a versatile "masked" functional group. Cleavage of the N-O bond in benzo[d]isoxazole derivatives typically leads to the formation of 2-hydroxyaryl ketones or related structures.
Reductive Cleavage: The most common transformation of the isoxazole ring is its reductive cleavage. This can be achieved using a variety of reagents and methods:
Catalytic Hydrogenation: Hydrogenolysis using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a classic method for cleaving the N-O bond. For isoxazolines fused to bicyclic systems, a combination of Raney Nickel and AlCl₃ has been found to be effective. This process typically yields β-amino enones or, after hydrolysis of the intermediate imine, β-hydroxy ketones.
Metal Carbonyl-Mediated Cleavage: Metal carbonyls such as hexacarbonylmolybdenum [Mo(CO)₆] or diiron nonacarbonyl [Fe₂(CO)₉] can induce the reductive cleavage of the N-O bond. The proposed mechanism involves the formation of an N-complexed isoxazole intermediate, which then rearranges to a complexed (β-oxo vinyl)nitrene that is subsequently reduced and hydrolyzed to afford a β-amino enone.
Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also effect the cleavage of the isoxazole ring, leading to amino alcohol products.
The cleavage of the isoxazole ring in this compound would be expected to yield a derivative of 1-(2-hydroxyphenyl)ethan-1-one, with the bromine atom remaining on the aromatic ring, provided the chosen reducing agent is not harsh enough to cause dehalogenation.
Oxidation and Reduction Chemistry of the Isoxazole Ring System
The redox chemistry of the isoxazole ring is dominated by reduction reactions that lead to ring cleavage, as detailed in the previous section. The stability of the aromatic isoxazole ring makes it relatively resistant to oxidation compared to its saturated or partially saturated counterparts (isoxazolidines and isoxazolines).
Reduction: As established, reduction is a primary mode of reactivity for the isoxazole ring, leading to synthetically useful difunctionalized compounds. The typical outcome is the formation of β-amino enones or β-hydroxy ketones.
Oxidation: The aromatic isoxazole ring is generally stable towards many oxidizing agents. However, strong oxidants like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cause oxidative cleavage of the ring. Studies on the ozonation of sulfamethoxazole, a drug containing an isoxazole ring, have shown that oxidation can occur at the isoxazole ring's double bond as well as at the methyl group. The products of such oxidations are typically complex mixtures of smaller carboxylic acids and other fragments resulting from the breakdown of the heterocyclic system. Peroxides, such as hydrogen peroxide, are generally less effective and may not react with the stable isoxazole ring.
Mechanistic Investigations of Carbon-Halogen Bond Cleavage
The cleavage of the carbon-bromine (C-Br) bond in this compound is a critical step in its functionalization via cross-coupling reactions. The mechanism of this cleavage is best understood in the context of palladium-catalyzed cycles.
The widely accepted mechanism for reactions like Suzuki-Miyaura and Sonogashira coupling begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is often the rate-determining step of the catalytic cycle. The Pd(0) catalyst inserts itself into the C-Br bond, forming a new, higher-valent organopalladium(II) complex. This step effectively cleaves the C-Br bond and activates the aryl substrate for subsequent reaction.
Following oxidative addition, the cycle proceeds through transmetalation (in the case of Suzuki coupling, where the organic group is transferred from boron to palladium) or coordination and deprotonation of the incoming nucleophile (in Sonogashira and Buchwald-Hartwig reactions). The final step is reductive elimination , where the two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then enter another cycle.
The efficiency of the initial C-Br bond cleavage can be influenced by several factors, including the electron density at the carbon atom, the steric hindrance around the reaction site, and the nature of the palladium catalyst, particularly the ligands coordinated to the metal center.
Detailed Reaction Pathway Elucidation for Isoxazole Derivatives
The elucidation of reaction pathways for isoxazole derivatives is a cornerstone of synthetic organic chemistry, providing insights into reaction outcomes, regioselectivity, and the development of novel synthetic methodologies. The reactivity of the isoxazole ring is complex, influenced by its aromaticity, the electron-withdrawing nature of the nitrogen-oxygen bond, and the specific substituents present on the heterocyclic core. smolecule.com Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for mapping these intricate pathways, complementing experimental observations.
A primary and well-studied reaction pathway for the synthesis of the isoxazole ring itself is the 1,3-dipolar cycloaddition reaction. kuey.netnih.gov This reaction typically involves the in-situ generation of a nitrile oxide from a precursor, such as a hydroxamoyl chloride, which then reacts with a dipolarophile like an alkyne or alkene. kuey.netnih.gov The reaction's mechanism, particularly its regioselectivity, has been a subject of detailed investigation.
When both the nitrile oxide and the dipolarophile are asymmetric, the cycloaddition can proceed through two competitive pathways, leading to the formation of two distinct regioisomers. nih.gov For example, the reaction between a propargylated quinazolin-4(3H)-one and a nitrile oxide can form two different quinazolin-one-isoxazole hybrids. nih.gov DFT calculations are instrumental in predicting which pathway is favored. The pathway with the lower activation energy is considered kinetically more favorable and is expected to yield the major product. nih.gov
Studies have shown that these cycloaddition reactions often proceed through a concerted but asynchronous mechanism . nih.gov This means the new single bonds that form the isoxazole ring are created in a single step, but not at precisely the same time. Analysis of the transition states reveals that the bond lengths of the newly forming bonds are not equal. nih.gov The progression from reactants to products through a single transition state, without the formation of any intermediates, can be confirmed by Intrinsic Reaction Coordinate (IRC) analysis. nih.gov
The table below presents theoretical data from a DFT study on a representative 1,3-dipolar cycloaddition reaction, illustrating the energetic differences that determine the final product.
| Reaction Pathway | Transition State | Formed Bonds | Activation Energy (kcal·mol⁻¹) | Transition State Bond Lengths (Å) | Product Outcome |
| Pathway 1 | TS-1 | C1–O5 & C2–C3 | 12.59 | C1–O5: 2.004, C2–C3: 1.993 | Kinetically and Thermodynamically Favored nih.gov |
| Pathway 2 | TS-2 | C1–C3 & C2–O5 | 14.65 | C1–C3: 2.103, C2–O5: 1.998 | Disfavored nih.gov |
Beyond synthesis, the functionalization of the pre-formed isoxazole or benzo[d]isoxazole scaffold presents other important reaction pathways. For instance, palladium-catalyzed direct C-H arylation has been used to functionalize the C3 position of 2,1-benzisoxazole. researchgate.net Conversely, under certain basic conditions, some 3-unsubstituted isoxazoles are susceptible to N-O bond cleavage, representing a competing degradation pathway that must be considered during reaction design. researchgate.net The introduction of functional groups is often achieved using transition metal catalysts to avoid harsh acidic or basic conditions that could destroy the isoxazole ring. researchgate.net
Theoretical and Computational Investigations of 4 Bromo 3 Methylbenzo D Isoxazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the stability of 4-bromo-3-methylbenzo[d]isoxazole. Methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 are employed to model the molecule's geometry and electronic properties. researchgate.net
DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in optimizing the molecular geometry and analyzing key electronic descriptors. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. The distribution of Mulliken charges and the molecular electrostatic potential (MEP) map are also determined, highlighting the electron-rich and electron-deficient regions of the molecule. researchgate.netmdpi.com The MEP, for instance, can identify likely sites for nucleophilic and electrophilic attacks. mdpi.com
Studies on related isoxazole (B147169) derivatives have shown that the substitution of groups like methyl can influence the electronic parameters by causing charge disturbance in the ring. researchgate.net For instance, the presence of a bromine atom and a methyl group on the benzo[d]isoxazole core will significantly impact the electron distribution and, consequently, the molecule's reactivity and stability.
Table 1: Calculated Electronic Properties of Isoxazole Derivatives
| Parameter | Description | Typical Calculated Values |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with substituents |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with substituents |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Varies with substituents |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | Varies with substituents |
| Ionization Potential (I) | Energy required to remove an electron | Varies with substituents |
| Electron Affinity (A) | Energy released when an electron is added | Varies with substituents |
| Electronegativity (χ) | Tendency to attract electrons | Varies with substituents |
| Chemical Hardness (η) | Resistance to change in electron distribution | Varies with substituents |
| Chemical Softness (S) | Reciprocal of chemical hardness | Varies with substituents |
| Note: Specific values for this compound require dedicated computational studies. The values are influenced by the specific computational method and basis set used. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov It allows for the detailed exploration of reaction pathways, including the prediction of selectivity and the analysis of transition states.
Prediction of Regioselectivity and Stereoselectivity
DFT calculations are crucial in predicting the regioselectivity and stereoselectivity of reactions such as 1,3-dipolar cycloadditions, which are common for isoxazole synthesis. nih.gov By calculating the activation energies for different possible reaction pathways, researchers can determine the most likely product. For example, in the reaction of a nitrile oxide with an alkene, DFT can predict whether the 3,4- or 3,5-disubstituted isoxazole will be the major product. nih.gov The calculations often align well with experimental observations, confirming the predictive power of this theoretical approach. nih.gov The steric and electronic effects of substituents, such as the bromo and methyl groups in this compound, are key factors influencing this selectivity. researchgate.net
Transition State Analysis and Activation Energy Profiling
The analysis of transition state (TS) structures and the profiling of activation energies are central to understanding reaction kinetics. nih.gov DFT methods can locate the geometry of transition states and calculate their energies. nih.gov This information is used to construct a reaction's energy profile, which maps the energy changes as reactants are converted to products through the transition state. The activation energy, the energy difference between the reactants and the transition state, determines the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state indeed connects the reactants and products. nih.gov For complex reactions, DFT can help elucidate multi-step mechanisms and identify the rate-determining step. researchgate.net
Molecular Modeling and Docking Simulations for Molecular Interactions
Molecular modeling and docking simulations are computational techniques used to predict how this compound might interact with biological macromolecules, such as proteins or DNA. nih.govconsensus.app These methods are vital in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. nih.govnih.gov
In a typical molecular docking study, the three-dimensional structure of this compound is placed into the binding site of a target protein. mdpi.com The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. mdpi.com For example, studies on other isoxazole derivatives have identified crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.com Molecular dynamics simulations can further be employed to study the stability of these interactions over time. nih.govconsensus.app
Simulation of Spectroscopic Signatures and Vibrational Modes
Computational methods can simulate the spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra. DFT calculations, for instance, can predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. orientjchem.org
By calculating the vibrational modes, a detailed assignment of the experimental spectral bands can be made. orientjchem.org This involves correlating the calculated frequencies with specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. orientjchem.org For a molecule like this compound, this would include the characteristic vibrations of the benzo[d]isoxazole ring, the C-Br bond, and the methyl group. Comparing the calculated spectrum with the experimental one can confirm the molecular structure and provide a deeper understanding of its vibrational properties. orientjchem.org
Research on Functionalized Derivatives and Analogues of 4 Bromo 3 Methylbenzo D Isoxazole
Synthesis of Novel Derivatives with Varied Substitution Patterns
The generation of novel derivatives from 4-bromo-3-methylbenzo[d]isoxazole primarily leverages the bromine substituent as a handle for cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this field, offering efficient and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.org
Key synthetic strategies include:
Suzuki-Miyaura Coupling: This reaction is widely used to introduce new aryl, heteroaryl, or alkyl groups at the 4-position of the benzisoxazole ring. The reaction couples the bromo-derivative with various boronic acids or their esters in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov For example, the coupling of 4-bromo-substituted heterocycles with phenylboronic acid using a catalyst like Pd(PPh₃)₄ results in the corresponding 4-phenyl derivative. beilstein-journals.org The choice of catalyst, base, and solvent system can be optimized to achieve high yields. nih.gov
Sonogashira Coupling: This method is employed to introduce alkyne moieties. It involves the coupling of the 4-bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine (B128534). beilstein-journals.org
Buchwald-Hartwig Amination: For the synthesis of N-arylated derivatives, this palladium-catalyzed cross-coupling reaction is used to form a C-N bond between the 4-position of the benzisoxazole and an amine, amino acid ester, or amide. beilstein-journals.org The selection of the appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos) is critical for the reaction's success. beilstein-journals.org
C-O Cross-Coupling: The formation of ether linkages at the 4-position can be achieved through palladium-catalyzed coupling with phenols. beilstein-journals.org
Beyond functionalizing the 4-position, other parts of the benzisoxazole scaffold can also be modified. For instance, the 3-methyl group can be altered prior to the formation of the isoxazole (B147169) ring, starting from different substituted o-hydroxyaryl ketones. e-journals.in General methods for synthesizing the benzisoxazole core, such as the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, allow for the creation of a wide variety of functionalized benzisoxazoles from the ground up. nih.gov This approach is valuable for producing diverse libraries of compounds for screening purposes. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Moiety at C4-Position | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | Aryl or Alkyl group | beilstein-journals.org |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl group | beilstein-journals.org |
| Buchwald-Hartwig Amination | Amines, Amides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino or Amido group | beilstein-journals.org |
| C-O Coupling | Phenols | Pd(OAc)₂, Xantphos, K₂CO₃ | Phenoxy group | beilstein-journals.org |
Structure-Reactivity Relationships in Benzo[d]isoxazole Analogues
The chemical reactivity of benzo[d]isoxazole analogues is profoundly influenced by their molecular structure, particularly the nature and position of substituents on the heterocyclic and benzene (B151609) rings. These relationships dictate how the molecules will behave in subsequent chemical transformations and interactions.
The core of structure-reactivity in this class of compounds lies in the electronic properties of the substituents. researchgate.net
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or chloro (Cl) groups decrease the electron density of the aromatic system. nih.govesisresearch.org The presence of EWGs, such as trifluoromethyl or chloro groups, has been shown to enhance the antimicrobial activity of some isoxazole derivatives, which can be linked to altered reactivity with biological targets. rsc.org In palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents on the coupling partner can also affect reaction efficiency. nih.gov
Electron-Donating Groups (EDGs): Substituents such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups increase the electron density of the ring system. nih.gov This can influence the molecule's ability to undergo electrophilic substitution reactions. In one study, benzisoxazoles with methyl and methoxy groups showed significant antioxidant activity, a property directly related to their reactivity with radical species. nih.gov
The position of the substituent is also crucial. For example, in a series of multisubstituted benzazoles, it was found that electron-withdrawing groups at position 5 of the heterocyclic nucleus increased potency against C. albicans. esisresearch.org The inherent reactivity of the benzisoxazole ring itself is also a key factor. The N-O bond is relatively weak and can be cleaved by a strong base, a reaction known as the Kemp elimination, to yield a 2-hydroxybenzonitrile (B42573) species. wikipedia.org This inherent lability is an important consideration in the design of synthetic routes and the prediction of molecular stability.
| Substituent Type | Example Group | Effect on Benzisoxazole Ring | Impact on Reactivity | Reference |
|---|---|---|---|---|
| Electron-Withdrawing | -NO₂, -Cl, -CF₃ | Decreases electron density | May enhance susceptibility to nucleophilic attack; can influence biological target interaction. | nih.govesisresearch.orgrsc.org |
| Electron-Donating | -CH₃, -OCH₃ | Increases electron density | May enhance reactivity in electrophilic substitutions; can increase antioxidant potential. | nih.gov |
| Inherent Lability | N/A | Weak N-O bond | Susceptible to cleavage by strong base (Kemp elimination). | wikipedia.org |
Development of Specific Functional Moieties for Targeted Research Applications
The benzo[d]isoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for building molecules with specific biological activities. nih.govresearchgate.net Researchers strategically attach specific functional moieties to this core to create derivatives that can interact with particular biological targets, such as enzymes or receptors, for research and potential therapeutic development.
Inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α): Researchers have designed and synthesized benzo[d]isoxazole derivatives as inhibitors of HIF-1α transcription, a key target in cancer research. By attaching various N-phenylcarboxamide moieties to the 3-position of the benzisoxazole ring, potent inhibitors were identified. Specifically, compounds with certain substitutions on the phenyl ring showed inhibitory concentrations (IC₅₀) in the nanomolar range, demonstrating that the appended functional group is crucial for the desired activity. nih.gov
Bromodomain and Extra-Terminal Domain (BET) Inhibitors: The 3-methylbenzo[d]isoxazole (B15219) scaffold has been used to develop potent and selective inhibitors of BET proteins, which are targets for castration-resistant prostate cancer. ias.ac.inresearchgate.net The isoxazole moiety's oxygen and nitrogen atoms form key hydrogen bonds within the binding pocket of the target protein. Further functionalization, for instance by adding a sulfonamide group linked to other fragments, allows for the optimization of binding affinity and selectivity. ias.ac.in
Antimicrobial Agents: To enhance antimicrobial properties, various functional groups have been conjugated to the benzisoxazole nucleus. For example, conjugating amino acids or peptides to a benzisoxazole derivative resulted in improved antimicrobial activity compared to the parent molecule. nih.gov In other studies, the introduction of a thiomethylene or ethyl bridge between the benzazole ring and a phenyl group enhanced antifungal activity. esisresearch.org These modifications are designed to improve interactions with microbial targets or alter properties like cell permeability.
The development process often involves synthesizing a series of analogues with systematic variations in the functional moieties to establish a clear structure-activity relationship (SAR). esisresearch.orgacs.org This allows for the rational design of more potent and selective compounds for specific research applications.
| Functional Moiety/Derivative Class | Research Target/Application | Key Structural Feature | Reference |
|---|---|---|---|
| N-Phenylbenzo[d]isoxazole-3-carboxamides | HIF-1α Transcription Inhibition | Substituted carboxamide at C3-position for interaction with HIF-1α pathway components. | nih.gov |
| Benzo[d]isoxazolyl Sulfonamides | BET Bromodomain (BRD4) Inhibition | 3-methylbenzo[d]isoxazole scaffold as an acetyl-lysine mimic; sulfonamide linker to other fragments. | ias.ac.inresearchgate.net |
| Benzisoxazole-Peptide Conjugates | Enhanced Antimicrobial Activity | Conjugation of amino acids/peptides to the benzisoxazole core. | nih.gov |
| Benzothiazole Analogues | Broad-Spectrum Antimicrobial Activity | Replacement of the oxygen atom with sulfur (benzothiazole) and addition of EWGs at position 5. | esisresearch.org |
Applications in Chemical Science and Advanced Materials Research
4-Bromo-3-methylbenzo[d]isoxazole as a Versatile Synthetic Building Block
The utility of a molecule as a synthetic building block is determined by its ability to readily participate in chemical reactions to form more complex structures. Isoxazoles are widely recognized as versatile synthons, and the benzo[d]isoxazole core is no exception, serving as a key intermediate in the synthesis of numerous bioactive molecules. ontosight.airesearchgate.net The structure of this compound is particularly advantageous for several reasons:
The Isoxazole (B147169) Ring: This five-membered ring is aromatic and contains a weak N-O bond, which can be strategically cleaved under certain conditions, providing a pathway to other important functional groups like β-hydroxy nitriles or enaminones. acs.orgijpcbs.com
The Bromo Substituent: The bromine atom at the C4 position is a key reactive handle. It activates the molecule for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for elaborating core structures in drug discovery and materials science. a2bchem.com
The Methyl Group: The methyl group at the C3 position influences the electronic properties of the isoxazole ring and can be a site for further functionalization or can play a role in the steric guidance of reactions.
The strategic placement of these functional groups makes this compound a coveted precursor for creating libraries of new compounds for screening and development. ontosight.aismolecule.com Its derivatives are actively explored in medicinal chemistry for developing novel therapeutic agents. researchgate.net
Integration into Complex Molecular Architectures
The true potential of a building block is realized when it is successfully incorporated into larger, functional molecular systems. The benzo[d]isoxazole scaffold has proven to be an excellent foundation for constructing intricate molecules with specific biological or material properties. mdpi.com
Research has demonstrated the successful integration of the 3-methylbenzo[d]isoxazole (B15219) core into complex inhibitors targeting proteins like BRD4, which are implicated in cancer. ias.ac.in In these syntheses, the benzo[d]isoxazole moiety serves as the central scaffold onto which other functional fragments are attached, highlighting its role as a structural anchor. ias.ac.in
Furthermore, a series of novel anticonvulsants have been designed and synthesized based on the benzo[d]isoxazole framework. acs.orgnih.gov These studies underscore the compound's value in medicinal chemistry, where the benzo[d]isoxazole core is used to orient functional groups in a precise three-dimensional arrangement to achieve selective interaction with biological targets like voltage-gated sodium channels. acs.orgnih.gov Patents also describe numerous complex isoxazole derivatives, including those based on the benzo[d]isoxazole ring, for various therapeutic uses, confirming their importance in the development of new drugs. google.comgoogle.com
| Molecule Class | Core Scaffold | Application/Target | Reference |
|---|---|---|---|
| BRD4 Bromodomain Inhibitors | 3-methylbenzo[d]isoxazole | Anticancer | ias.ac.in |
| Anticonvulsants | benzo[d]isoxazole | NaV1.1 Channel Blockers | acs.orgnih.gov |
| HIF-1α Inhibitors | benzo[d]isoxazole | Antitumor | nih.gov |
Applications in Materials Science
Beyond its role in synthetic and medicinal chemistry, the isoxazole ring system, including this compound, is a key component in the design of novel functional materials. scilit.combenthamdirect.comindexcopernicus.com The inherent electronic and optical properties of the isoxazole moiety, combined with the stability of the fused aromatic system, make it an attractive candidate for a range of advanced material applications. scilit.combenthamdirect.com
Photochromic materials can reversibly change their color upon exposure to light, making them useful for applications like optical data storage and smart windows. Isoxazoles are recognized for their utility in creating such materials. scilit.combenthamdirect.com Research has shown that related compounds, such as 4-bromo-3,5-dimethylisoxazole, can be used to synthesize photochromic difurylethenes. d-nb.info The bromine atom and the heterocyclic ring are integral to the photoswitching mechanism. The synthesis of bromine-functionalized photoswitches further establishes the importance of halogenation in designing light-responsive materials. nsf.gov While direct studies on this compound in this context are emerging, the established principles strongly suggest its potential for developing new photochromic systems.
Electrochemical sensors are devices that detect specific chemical species by converting a binding event into a measurable electrical signal. The unique electronic structure of the isoxazole ring makes it suitable for use in such probes. scilit.combenthamdirect.com Review articles have specifically highlighted the use of isoxazoles as electrochemical probes for detecting metal ions like Cu²⁺. scilit.combenthamdirect.com The development of electrochemical methods for synthesizing isoxazoles, where bromo-substituted precursors are well-tolerated, further connects this class of compounds to the field of electrochemistry. nih.gov The design of such sensors often relies on understanding the molecule's electrostatic potential, which dictates its interaction with target analytes. researchgate.net
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye adsorbed onto a semiconductor surface to convert light into electricity. The optical properties of isoxazole derivatives make them suitable candidates for use as sensitizers or components in these systems. scilit.combenthamdirect.com Chemical suppliers categorize related sulfur analogues, like 4-Bromo-6-methylbenzo[d]isothiazole, as materials for DSSCs, indicating the relevance of this structural class. ambeed.com Furthermore, isoxazole doping has been explored as a strategy to passivate defects in perovskite solar cells, a related and highly efficient photovoltaic technology, thereby improving their performance. indexcopernicus.com
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for modern display technology. The rigid, anisotropic (rod-like or banana-shaped) structure of many organic molecules allows them to form liquid crystalline phases. The isoxazole ring is a valuable component in the design of new liquid-crystalline compounds. scilit.combenthamdirect.combeilstein-journals.org
Studies have shown that molecules incorporating isoxazole rings can form stable nematic and smectic liquid crystal phases. beilstein-journals.orgresearchgate.net The strong dipole moment and polarizability of the isoxazole core contribute to the intermolecular interactions necessary for liquid crystal formation. beilstein-journals.orgresearchgate.net The potential for related bromo-benzo[d]isoxazole compounds to be used in creating novel polymers or liquid crystals has also been noted, paving the way for future research into the specific mesomorphic properties of this compound. smolecule.com
Structure Activity Relationship Sar Studies for Targeted Molecular Interactions Non Biological
Elucidation of Molecular Determinants for Specific Binding Affinities
The specific binding affinities of benzo[d]isoxazole derivatives are dictated by their unique molecular structure. The 3-methylbenzo[d]isoxazole (B15219) scaffold, for instance, positions itself within the binding pocket of target proteins in a characteristic manner. ias.ac.in Key to its binding capability are the oxygen and nitrogen atoms of the isoxazole (B147169) moiety. ias.ac.in The oxygen atom frequently acts as a hydrogen bond acceptor, forming a crucial connection with specific amino acid residues, such as asparagine. ias.ac.in The nitrogen atom can also participate in hydrogen bonding, often through an interaction with a conserved water molecule, which in turn binds to other residues like tyrosine. ias.ac.in
Further analysis of structure-activity relationships (SAR) indicates that substitutions at specific positions on the benzo[d]isoxazole ring system can significantly enhance inhibitory activity. For example, the introduction of electron-withdrawing groups like bromine (Br) and trifluoromethyl (CF3) at certain positions has been shown to improve the potency of these compounds as inhibitors for enzymes like α-glucosidase. researchgate.net These molecular features are critical determinants for the scaffold's ability to bind with high affinity and selectivity to its intended non-biological targets.
Rational Design of Ligands and Inhibitors through Benzo[d]isoxazole Scaffolds
The benzo[d]isoxazole framework has proven to be a versatile and privileged scaffold for the rational design of potent and selective inhibitors targeting various proteins involved in disease. researchgate.netresearchgate.netacs.orgnih.govurotoday.combohrium.com Its structural properties allow for targeted modifications to optimize interactions with specific protein binding sites. researchgate.netacs.org
The benzo[d]isoxazole scaffold has been successfully utilized in the structure-based design and optimization of potent inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, which are significant targets in cancer research. acs.orgnih.govurotoday.com Researchers have developed compounds based on a 3-methylbenzo[d]isoxazole core that demonstrate strong and selective binding to BET bromodomains. researchgate.net
Co-crystal structures of these inhibitors complexed with the first bromodomain of BRD4 (BRD4(1)) have provided a solid structural foundation for their optimization. acs.orgurotoday.com Two of the most potent compounds developed, 6i (Y06036) and 7m (Y06137), bind to the BRD4(1) bromodomain with very low dissociation constants (Kd), indicating high affinity. researchgate.netacs.orgnih.govurotoday.com These compounds also exhibit high selectivity for BET proteins over other bromodomain-containing proteins. acs.orgurotoday.com Further development led to bivalent inhibitors, which link two monovalent benzo[d]isoxazole-based ligands to bind to the tandem bromodomains (BD1 and BD2) of BET proteins simultaneously, enhancing potency. nih.gov The representative bivalent inhibitor 17b (Y13021) was found to be 32 times more potent than its monovalent precursor. nih.gov
| Compound | Target | Binding Affinity (Kd) | Reference |
| 6i (Y06036) | BRD4(1) | 82 nM | researchgate.netacs.orgnih.govurotoday.com |
| 7m (Y06137) | BRD4(1) | 81 nM | researchgate.netacs.orgnih.govurotoday.com |
| 17b (Y13021) | BET Bromodomains | 32-fold more potent than monovalent inhibitor | nih.gov |
The benzo[d]isoxazole structure has also been identified as a novel scaffold for inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression and metastasis. scispace.comnih.gov Researchers have designed and synthesized a series of benzo[d]isoxazole analogues and evaluated their ability to inhibit HIF-1α transcription. scispace.comnih.govwilddata.cn
These derivatives generally possess low molecular weights and simple structures, adhering to Lipinski's "Rule of Five" for drug-likeness. nih.gov Through a dual-luciferase gene reporter assay, several compounds were identified with potent inhibitory activities. scispace.comnih.gov Among 26 derivatives, compounds 15 (with a dimethylamino group) and 31 (with an acetyl group) were the most effective, both showing an IC₅₀ value of 24 nM in cell-based assays. scispace.comnih.govnih.gov This level of potency from a simple chemical structure highlights the value of the benzo[d]isoxazole scaffold for developing potential antitumor agents that target HIF-1α. nih.gov
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
| 15 | HIF-1α transcription | 24 nM | scispace.comnih.govnih.gov |
| 31 | HIF-1α transcription | 24 nM | scispace.comnih.govnih.gov |
In the field of neuroscience, novel benzo[d]isoxazole derivatives have been designed and synthesized as anticonvulsants that function by blocking voltage-gated sodium channels (NaVs). nih.govresearcher.life Specifically, research has focused on developing blockers that are selective for the NaV1.1 channel isoform, which is implicated in epilepsy. bohrium.comnih.govresearcher.life
One of the most potent compounds from this research, Z-6b , demonstrated significant protection against maximal electroshock (MES)-induced seizures, with an ED₅₀ value of 20.5 mg/kg. nih.govresearcher.life Crucially, patch-clamp experiments revealed that Z-6b significantly and selectively inhibits NaV1.1 channels, with almost no inhibitory activity against other isoforms like NaV1.2, NaV1.3, and NaV1.6. nih.govresearcher.life This selectivity provides a strong basis for developing new antiseizure medications with potentially fewer side effects. nih.gov
| Compound | Target | Anticonvulsant Activity (ED50) | Selectivity | Reference |
| Z-6b | NaV1.1 | 20.5 mg/kg | Selective for NaV1.1 over NaV1.2, NaV1.3, and NaV1.6 | nih.govresearcher.life |
Investigation of Protein-Ligand Interactions and Binding Motifs
Understanding the specific interactions between benzo[d]isoxazole-based ligands and their target proteins is crucial for rational drug design. researchgate.net Docking studies and co-crystal structures have been instrumental in revealing the binding modes of these compounds. ias.ac.innih.gov
In the case of BET bromodomain inhibitors, the 3-methylbenzo[d]isoxazole scaffold fits into the binding pocket, which recognizes acetylated lysine (B10760008) residues. ias.ac.in The oxygen atom of the isoxazole ring forms a key hydrogen bond with the side chain of a highly conserved asparagine residue (Asn140 in BRD4). ias.ac.in The isoxazole nitrogen also contributes to binding by forming a hydrogen bond with a conserved water molecule, which in turn interacts with a tyrosine residue (Tyr97 in BRD4). ias.ac.in Molecular docking studies on bivalent inhibitors have further helped to elucidate the potential binding modes across both bromodomains of the target protein. nih.gov Similarly, docking studies of benzo[d]isoxazole derivatives with enzymes like COX-II and thromboxane (B8750289) have been used to predict binding affinity and identify key interactions with active site residues. sphinxsai.com These investigations into protein-ligand interactions and binding motifs are essential for optimizing the potency and selectivity of inhibitors derived from the benzo[d]isoxazole scaffold.
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Pathways
The synthesis of isoxazole (B147169) derivatives has traditionally relied on established methods, but the future points towards more efficient and environmentally benign strategies. nih.govijpcbs.com Research into unconventional synthetic pathways for 4-Bromo-3-methylbenzo[d]isoxazole is a key area of development. Emerging techniques such as microwave-assisted synthesis, which can accelerate reaction times and improve yields, are promising alternatives to conventional heating. rsc.orgnih.gov
Furthermore, the development of metal-free synthetic routes, such as those utilizing organocatalysis or base-promoted rearrangements, is gaining traction. beilstein-journals.orgnih.gov These methods avoid the cost and potential toxicity associated with metal catalysts. nih.gov Strategies like the intramolecular nucleophilic substitution of a nitro group or palladium-catalyzed annulation, which have been used for related heterocyclic systems, could be adapted for the synthesis of this compound and its derivatives. beilstein-journals.orgchim.it The exploration of one-pot reactions and multicomponent cascade reactions also presents an opportunity to streamline the synthesis process, making it more atom-economical and efficient. researchgate.net
Table 1: Comparison of Conventional and Emerging Synthetic Methodologies
| Methodology | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Conventional Heating | Traditional synthesis using external heat sources like oil baths. | Well-established and documented procedures. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. rsc.org | Faster reaction rates, higher yields, and improved purity. nih.gov |
| Metal-Catalyzed Reactions | Employs transition metals (e.g., Palladium, Copper) to catalyze bond formation. arkat-usa.org | High efficiency and selectivity for complex transformations. smolecule.com |
| Metal-Free Synthesis | Avoids the use of metal catalysts, often relying on organocatalysts or unique reaction conditions. nih.gov | Reduced cost, lower toxicity, and easier purification. nih.gov |
| Cycloaddition Reactions | Formation of the isoxazole ring through the reaction of a nitrile oxide and a dipolarophile. nih.gov | A fundamental and versatile method for constructing the core isoxazole ring. ijpcbs.com |
| Cascade/One-Pot Reactions | Multiple reaction steps occur sequentially in a single reaction vessel. researchgate.net | Increased efficiency, reduced waste, and simplified workflow. |
Advancement of Predictive Computational Models for Reactivity and Interaction
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Future research will focus on advancing predictive computational models to better forecast its reactivity and interactions with biological targets. Quantum chemical methods, such as Density Functional Theory (DFT), are already being used to analyze the molecular structure, electronic properties, and reactive sites of benzo[d]isoxazole derivatives. researchgate.netresearchgate.net Further refinement of these models, incorporating solvent effects and dynamic simulations, will provide a more accurate picture of the molecule's behavior in complex environments. researchgate.net
Molecular docking and molecular dynamics simulations are crucial for predicting how this compound and its analogues bind to proteins. researchgate.netias.ac.in These techniques have been used to study the interactions of benzo[d]isoxazole scaffolds with targets like the BRD4 bromodomain and PD-L1, guiding the design of new inhibitors. researchgate.netias.ac.in The development of more sophisticated algorithms and force fields will enhance the predictive power of these models. Additionally, the application of machine learning and artificial intelligence to develop Quantitative Structure-Activity Relationship (QSAR) models can accelerate the discovery of new derivatives with desired biological activities by correlating chemical structures with experimental data. acs.org
Expansion of Research Applications in Niche Chemical Fields
While the benzo[d]isoxazole scaffold is well-established in medicinal chemistry for its antipsychotic and anticonvulsant properties, there is considerable potential to expand the applications of this compound into more niche areas. nih.govtandfonline.comwikipedia.org As a key synthetic intermediate, its utility in creating diverse and complex bioactive compounds is a primary focus. myskinrecipes.comresearchgate.net
Emerging research has identified benzo[d]isoxazole derivatives as potent inhibitors of specific biological targets, opening new therapeutic avenues. These include roles as:
Anticancer Agents: Acting as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription and the PD-1/PD-L1 immune checkpoint pathway. researchgate.netacs.org
Antimicrobial Agents: Targeting specific pathways in bacteria, such as mycobacterial mistranslation. biorxiv.org
Enzyme Inhibitors: Developing selective inhibitors for targets like the BRD4 bromodomain, which is implicated in cancer and inflammation. ias.ac.in
Beyond medicine, the unique electronic properties of the benzo[d]isoxazole ring suggest potential applications in materials science. ontosight.ai Research could explore its use in the development of novel organic semiconductors, dyes, or corrosion inhibitors, analogous to studies on other heterocyclic systems. researchgate.net
Interdisciplinary Research Avenues Involving Benzo[d]isoxazole Chemistry
The full potential of this compound will be realized through interdisciplinary collaboration. The intersection of benzo[d]isoxazole chemistry with other scientific fields presents exciting new research avenues.
Chemistry and Molecular Biology/Immunology: Collaborative efforts can lead to the discovery of novel biological targets and a deeper understanding of the mechanism of action of benzo[d]isoxazole-based drugs. Investigating its effects on cellular signaling pathways, such as those involved in cancer progression or immune response, could lead to next-generation therapeutics. researchgate.netacs.orgbiorxiv.org
Chemistry and Materials Science: The fusion of synthetic chemistry with materials science can drive the creation of new functional materials. By modifying the this compound core, researchers could tune its photophysical and electronic properties for applications in organic electronics, sensors, or smart materials. ontosight.ai
Chemistry and Computational Science: A strong synergy exists between synthetic chemists and computational scientists. Predictive models can guide synthetic efforts by identifying the most promising derivatives for a specific application, thereby reducing the time and cost of experimental work. researchgate.netias.ac.in This integrated approach is crucial for modern drug discovery and materials design.
By fostering these interdisciplinary partnerships, the scientific community can unlock new applications and deepen the fundamental understanding of this compound and the broader class of benzo[d]isoxazole compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
